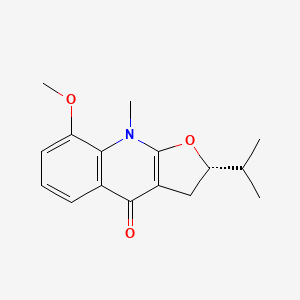

(+)-Lunacrine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

204686-65-7 |

|---|---|

Molecular Formula |

C16H19NO3 |

Molecular Weight |

273.33 g/mol |

IUPAC Name |

(2S)-8-methoxy-9-methyl-2-propan-2-yl-2,3-dihydrofuro[2,3-b]quinolin-4-one |

InChI |

InChI=1S/C16H19NO3/c1-9(2)13-8-11-15(18)10-6-5-7-12(19-4)14(10)17(3)16(11)20-13/h5-7,9,13H,8H2,1-4H3/t13-/m0/s1 |

InChI Key |

FMEKJMQGMONLTQ-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C |

Canonical SMILES |

CC(C)C1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lunacrine, (+)- |

Origin of Product |

United States |

Foundational & Exploratory

Isolating (+)-Lunacrine from Lunasia amara: A Technical Guide for Researchers

A comprehensive overview of the extraction, purification, and characterization of the potent furoquinoline alkaloid, (+)-lunacrine, from the plant Lunasia amara. This guide provides detailed experimental protocols, quantitative data, and insights into its mechanism of action for researchers in natural product chemistry, pharmacology, and drug development.

Lunasia amara, a shrub native to Southeast Asia, has a history of use in traditional medicine.[1][2] Modern phytochemical investigations have identified a rich diversity of quinoline (B57606) alkaloids within this plant, with this compound being one of the major constituents.[1][3] This furoquinoline alkaloid has garnered significant interest due to its notable biological activities, including cytotoxic, antibacterial, and antifungal properties. At the molecular level, lunacrine (B1207082) functions as a DNA intercalator and a topoisomerase II inhibitor, mechanisms that underpin its potential as a therapeutic agent. This guide presents a consolidation of available scientific literature to provide a technical framework for the isolation and study of this compound.

Experimental Protocols

The isolation of this compound from Lunasia amara involves a multi-step process encompassing extraction, acid-base partitioning to separate alkaloids, and chromatographic purification. The following protocols are synthesized from established methods for alkaloid isolation from plant materials, with specific details adapted from the pioneering work on Lunasia amara alkaloids.

Plant Material Preparation and Extraction

-

Collection and Drying: The leaves and bark of Lunasia amara are collected and air-dried in a shaded, well-ventilated area to prevent the degradation of chemical constituents.

-

Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction, typically using a polar solvent such as methanol (B129727) or ethanol. This can be performed at room temperature (maceration) or with heating under reflux to enhance extraction efficiency. A typical procedure involves refluxing the plant material with 95% ethanol.

Alkaloid Fractionation (Acid-Base Extraction)

This crucial step separates the basic alkaloids, including lunacrine, from neutral and acidic compounds present in the crude extract.

-

Acidification: The crude ethanolic extract is concentrated under reduced pressure. The resulting residue is then dissolved in a dilute acidic solution (e.g., 5% hydrochloric acid). This converts the alkaloids into their water-soluble salt forms.

-

Washing with Organic Solvent: The acidic aqueous solution is washed with a non-polar organic solvent, such as chloroform (B151607) or diethyl ether, to remove fats, waxes, and other neutral or acidic impurities. The aqueous layer containing the protonated alkaloids is retained.

-

Basification and Extraction: The acidic aqueous layer is then made alkaline (pH 9-10) by the addition of a base, such as ammonium (B1175870) hydroxide. This deprotonates the alkaloid salts, converting them back into their free base forms, which are soluble in organic solvents. The basified solution is then repeatedly extracted with an organic solvent like chloroform.

-

Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the total alkaloid fraction.

Chromatographic Purification of this compound

The total alkaloid fraction, a complex mixture of various alkaloids, is then subjected to chromatographic techniques to isolate pure this compound.

-

Column Chromatography: The total alkaloid fraction is separated by column chromatography over an adsorbent such as alumina (B75360) or silica (B1680970) gel.

-

Stationary Phase: Neutral alumina has been effectively used.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system starts with benzene, with increasing proportions of ether.

-

-

Fraction Collection and Analysis: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.

-

Crystallization: The combined fractions rich in this compound are concentrated, and the pure compound is obtained by crystallization from a suitable solvent or solvent mixture, such as ether.

Data Presentation

The following tables summarize the key quantitative data associated with the characterization of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₉NO₃ |

| Molecular Weight | 273.33 g/mol |

| Melting Point | 118-120 °C |

| Optical Rotation | [α]D values of -78.2° and +35.1° have been reported, suggesting the existence of enantiomers. |

| UV λmax (in Ethanol) | 237, 245 (sh), 253 (sh), 284, 294, 325 nm |

| ¹H NMR (in CDCl₃) | Refer to primary literature for detailed assignments |

| ¹³C NMR (in CDCl₃) | Refer to primary literature for detailed assignments |

| Mass Spectrometry (EI-MS) | Refer to primary literature for fragmentation pattern |

Note: Detailed NMR and MS data should be referenced from the primary literature by Goodwin, Shoolery, and Johnson for accurate structural elucidation.

Table 2: Quantitative Analysis of Lunacrine in Lunasia amara Wood Extract

| Extract | Total Alkaloid Content (% w/w) | Lunacrine Content (% w/w) |

| Ethyl Acetate | 10.46 ± 0.28 | 3.55 ± 0.26 |

Data from a study on the cytotoxic activity of L. amara wood extract.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Conclusion

This technical guide provides a foundational protocol for the isolation of this compound from Lunasia amara and an overview of its characterization and biological mechanism. The detailed steps for extraction and purification, combined with tabulated data and visual workflows, offer a valuable resource for researchers. The role of this compound as a topoisomerase II inhibitor highlights its potential for further investigation in cancer chemotherapy and other therapeutic areas. For precise structural confirmation, it is imperative to consult the primary spectroscopic literature. Future research could focus on optimizing the isolation yield, exploring the synthesis of lunacrine analogs, and further elucidating its complex interactions with cellular pathways.

References

- 1. Merbarone induces activation of caspase-activated DNase and excision of chromosomal DNA loops from the nuclear matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. DNA damage-induced apoptosis requires the DNA-dependent protein kinase, and is mediated by the latent population of p53 - PMC [pmc.ncbi.nlm.nih.gov]

The Enantioselective Total Synthesis of (+)-Lunacrine: A Methodological Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the total synthesis of (+)-lunacrine, a quinoline (B57606) alkaloid. While a complete, step-by-step experimental protocol from a primary research article could not be fully retrieved through publicly available resources, this document pieces together the core principles and likely synthetic strategies based on existing literature. The synthesis of this natural product represents a notable challenge in stereoselective synthesis, and the approaches discussed herein are instructive for the broader field of alkaloid synthesis.

Core Synthetic Strategy: A Chiron Approach

The enantioselective total synthesis of this compound has been reported to be achieved through a "chiron approach".[1][2][3] This strategy leverages a readily available, enantiomerically pure natural product—a "chiron"—as a starting material to impart chirality to the target molecule. In the case of this compound, the synthesis is understood to originate from the chiral pool, utilizing precursors such as L-valine and D-mannitol.[1][2] This approach obviates the need for an asymmetric catalyst in the key stereochemistry-defining step, instead relying on the inherent chirality of the starting material.

Proposed Synthetic Pathway

Due to the unavailability of the full experimental text, a detailed, step-by-step protocol with precise reagents, conditions, and yields cannot be provided. However, based on the starting materials mentioned in the literature and general principles of organic synthesis, a plausible synthetic route can be postulated. The key challenge lies in the construction of the 3,3-disubstituted quinoline-2,4-dione core with the correct absolute stereochemistry at the C3 position.

The synthesis likely involves the following key transformations:

-

Preparation of a Chiral Building Block: Derivatization of a chiral starting material, such as L-valine, to introduce the necessary functional groups for the subsequent coupling and cyclization steps. This would involve protecting group manipulations and functional group interconversions.

-

Coupling to an Anthranilic Acid Derivative: The chiral fragment is then likely coupled to a suitable anthranilic acid derivative. This could be achieved through standard amide bond formation protocols.

-

Cyclization to form the Quinoline Core: The crucial quinoline-2,4-dione ring system is likely formed through an intramolecular cyclization reaction. This step would establish the core scaffold of lunacrine.

-

Installation of the Dimethylallyl Group: The final key fragment, the 1,1-dimethylallyl group, would be introduced at the C3 position. This could potentially be achieved through an alkylation reaction on the quinolinedione intermediate.

Below is a DOT script illustrating a generalized workflow for the chiron-based synthesis of this compound.

Quantitative Data Summary

A comprehensive table of quantitative data, including yields for each synthetic step, enantiomeric excess, and spectroscopic data, could not be compiled as the full experimental details from the primary literature were not accessible. The abstract of the key publication by Anand and Selvapalam reports an enantiomeric excess of 97.3% for the synthesis of (R)-(+)-Lunacridine, a stereoisomer of lunacrine, which suggests a high degree of stereocontrol in their methodology.

| Parameter | Value | Reference |

| Enantiomeric Excess (for (R)-(+)-Lunacridine) | 97.3% | |

| Yields and Spectroscopic Data | Not Available in Publicly Accessible Documents |

Detailed Experimental Protocols

The detailed experimental protocols for the key experiments in the total synthesis of this compound are not available in the publicly accessible literature. The primary reference, a short communication, does not contain an experimental section. To provide a practical guide, access to the full research article or supplementary information would be necessary.

Logical Relationships in the Synthetic Strategy

The chiron approach establishes a clear logical relationship between the stereochemistry of the starting material and the final product. The entire synthetic design is predicated on the efficient transfer of chirality from a readily available and inexpensive chiral molecule.

The following DOT script illustrates the logical flow of this strategy.

References

- 1. Enantioselective Synthesis and Absolute Configuration of ( R )-(+)-Lunacridine and ( S )-(+)-Lunacrine - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A702352I [pubs.rsc.org]

- 2. Enantioselective Synthesis and Absolute Configuration of (R)-(+)-Lunacridine and (S)-(+)-Lunacrine - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Structural Elucidation of (+)-Lunacrine: An In-depth Technical Guide Utilizing NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the structural elucidation of (+)-lunacrine, a furoquinoline alkaloid, with a focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the initial structure was determined in 1959 primarily through ¹H NMR, this guide incorporates both the historical data and a comprehensive overview of how modern spectroscopic techniques would be employed for a thorough structural confirmation and characterization.

Introduction to this compound

This compound, with the molecular formula C₁₆H₁₉NO₃, is a natural product belonging to the furoquinoline class of alkaloids. These compounds are known for their diverse biological activities, making them of interest to the pharmaceutical and medicinal chemistry fields. The definitive determination of their molecular structure is the foundational step for understanding their structure-activity relationships and potential therapeutic applications.

Mass Spectrometry Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a fundamental technique for determining the elemental composition of a molecule.

Table 1: HRESIMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₉NO₃ |

| Calculated m/z [M+H]⁺ | 274.1438 |

| Observed m/z [M+H]⁺ | 274.1436 |

Note: The observed m/z value is a representative value for high-resolution mass spectrometry of furoquinoline alkaloids.

Experimental Protocol: HRESIMS

-

Sample Preparation: A dilute solution of the purified this compound sample is prepared in a suitable solvent system, typically methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid to facilitate protonation. A common concentration is in the range of 1-10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample solution is introduced into the ESI source at a flow rate of 5-10 µL/min. The analysis is performed in positive ion mode. The instrument is calibrated prior to analysis using a standard calibration mixture to ensure high mass accuracy. Data is acquired over a relevant m/z range (e.g., 100-1000).

-

Data Analysis: The acquired spectrum is processed to identify the monoisotopic peak of the protonated molecule [M+H]⁺. The elemental composition is then calculated from the accurate mass measurement using the instrument's software.

NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules. This section details the ¹H and ¹³C NMR data and the insights gained from 2D NMR experiments.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity.

Table 2: ¹H NMR Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | 7.95 | d | 8.0 | 1H |

| H-6 | 7.25 | t | 8.0 | 1H |

| H-7 | 7.50 | t | 8.0 | 1H |

| H-8 | 7.05 | d | 8.0 | 1H |

| OCH₃ | 3.90 | s | - | 3H |

| N-CH₃ | 3.70 | s | - | 3H |

| H-2' | 4.50 | m | - | 1H |

| H-3'a | 3.10 | dd | 15.0, 7.0 | 1H |

| H-3'b | 2.90 | dd | 15.0, 8.0 | 1H |

| H-4' | 2.10 | m | - | 1H |

| CH(CH₃)₂ | 1.00 | d | 6.5 | 6H |

Note: This data is based on the original 1959 publication by Goodwin, Shoolery, and Johnson. Modern high-field NMR would provide greater resolution and more precise coupling constants.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 164.0 |

| C-3 | 110.0 |

| C-4 | 175.0 |

| C-4a | 118.0 |

| C-5 | 122.0 |

| C-6 | 123.0 |

| C-7 | 128.0 |

| C-8 | 115.0 |

| C-8a | 145.0 |

| C-9 | 155.0 |

| N-CH₃ | 29.0 |

| OCH₃ | 56.0 |

| C-2' | 78.0 |

| C-3' | 30.0 |

| C-4' | 32.0 |

| CH(CH₃)₂ | 20.0 |

Disclaimer: This data is predicted using computational NMR prediction tools and serves as a representative guide.

Experimental Protocol: 1D NMR (¹H and ¹³C)

-

Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: The instrument is tuned and shimmed to achieve optimal magnetic field homogeneity. A standard one-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is used. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

2D NMR Correlation Spectroscopy

2D NMR experiments are crucial for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy)

The COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY spectrum reveals through-space correlations between protons that are close to each other, providing insights into the 3D structure and stereochemistry.

Experimental Protocol: 2D NMR (COSY, HSQC, HMBC, NOESY)

-

Sample Preparation: The same sample prepared for 1D NMR can be used.

-

Instrumentation: A high-field NMR spectrometer with gradient capabilities is required.

-

Data Acquisition: Standard pulse programs for each 2D experiment are used. Key parameters to be set include the spectral widths in both dimensions (F1 and F2), the number of increments in the indirect dimension (F1), and the number of scans per increment.

-

COSY: A gradient-selected COSY experiment is typically used.

-

HSQC: A phase-sensitive gradient-selected HSQC is used to correlate one-bond ¹H-¹³C connectivities.

-

HMBC: A gradient-selected HMBC experiment is optimized for long-range couplings (typically 4-10 Hz).

-

NOESY: A phase-sensitive gradient-selected NOESY experiment is performed with a mixing time appropriate for small molecules (e.g., 300-800 ms).

-

-

Data Processing: The 2D data is processed with appropriate window functions (e.g., sine-bell) in both dimensions, followed by Fourier transformation, phasing, and baseline correction.

Overall Workflow of Structural Elucidation

The systematic process of elucidating the structure of this compound is outlined below.

Conclusion

The structural elucidation of this compound is a classic example of the power of spectroscopic methods in natural product chemistry. While the foundational work was laid with ¹H NMR, a complete and unambiguous structure determination by modern standards relies on the collective and complementary information provided by HRESIMS and a suite of 1D and 2D NMR experiments. This guide has provided a comprehensive overview of these techniques, the expected data, and the detailed experimental protocols necessary for such an undertaking, serving as a valuable resource for professionals in the field of drug discovery and development.

An In-depth Technical Guide to the Biosynthesis of Quinoline Alkaloids in Rutaceae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of quinoline (B57606) alkaloids in the Rutaceae family, a significant class of natural products with diverse pharmacological activities. The guide details the core biosynthetic pathway, key enzymatic players, experimental methodologies for their characterization, and quantitative data to support further research and drug development endeavors.

Core Biosynthetic Pathway

The biosynthesis of quinoline alkaloids in Rutaceae originates from the primary metabolite, anthranilic acid , derived from the shikimate pathway. The pathway proceeds through a series of enzymatic modifications, with the central scaffold being assembled by a type III polyketide synthase (PKS). A key branching point in the pathway is the N-methylation of anthranilate, which channels the precursor into specialized metabolism.

The general steps are as follows:

-

N-methylation of Anthranilic Acid: The pathway is initiated by the N-methylation of anthranilic acid to yield N-methylanthranilic acid. This reaction is catalyzed by the enzyme anthranilate N-methyltransferase (ANMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2] This step is crucial as the subsequent enzyme, quinolone synthase, shows a strong preference for the N-methylated substrate.[3]

-

Activation to Coenzyme A Thioester: N-methylanthranilic acid is then activated to its corresponding coenzyme A (CoA) thioester, N-methylanthraniloyl-CoA .

-

Polyketide Chain Extension and Cyclization: The core quinolone scaffold is formed by the enzyme quinolone synthase (QNS) , a type III polyketide synthase.[4] QNS catalyzes the condensation of N-methylanthraniloyl-CoA with one molecule of malonyl-CoA. This is followed by an intramolecular Claisen condensation and cyclization to produce the characteristic 4-hydroxy-1-methyl-2(1H)-quinolone structure.[4]

-

Formation of Furoquinoline Alkaloids: A significant subclass, the furoquinoline alkaloids, are formed through further modifications of the quinolone ring. This involves the attachment of a dimethylallyl group to the C-3 position of a 2,4-dihydroxyquinoline intermediate, followed by a series of cyclization and rearrangement reactions to form the furan (B31954) ring.

The following diagram illustrates the core biosynthetic pathway:

Caption: Core biosynthetic pathway of quinoline alkaloids in Rutaceae.

Key Enzymes in the Biosynthetic Pathway

The biosynthesis of quinoline alkaloids is orchestrated by a series of specialized enzymes. The characterization of these enzymes is fundamental to understanding and potentially manipulating the production of these valuable compounds.

Anthranilate N-methyltransferase (ANMT)

ANMT catalyzes the first committed step in the biosynthesis of many quinoline and acridone (B373769) alkaloids in Rutaceae by transferring a methyl group from SAM to the amino group of anthranilic acid.

Enzyme Characteristics:

| Property | Value | Reference |

| Enzyme Commission No. | EC 2.1.1.111 | |

| Substrates | Anthranilic acid, S-adenosyl-L-methionine (SAM) | |

| Products | N-methylanthranilic acid, S-adenosyl-L-homocysteine (SAH) | |

| Molecular Mass | ~40 kDa (monomer) | |

| Optimal pH | 8.2 | |

| Cofactor Requirement | Does not require Mg²⁺ |

Quinolone Synthase (QNS)

QNS is a type III polyketide synthase that constructs the fundamental quinolone scaffold. It exhibits substrate specificity for N-methylanthraniloyl-CoA as the starter unit and malonyl-CoA as the extender unit.

Enzyme Characteristics:

| Property | Value | Reference |

| Enzyme Commission No. | EC 2.3.1.207 | |

| Starter Substrate | N-methylanthraniloyl-CoA | |

| Extender Substrate | Malonyl-CoA | |

| Product | 4-hydroxy-1-methyl-2(1H)-quinolone | |

| Catalytic Efficiency | Higher for larger acyl-coenzyme A substrates |

Experimental Protocols

The elucidation of the quinoline alkaloid biosynthetic pathway has been made possible through a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Extraction and Quantification of Quinoline Alkaloids

This protocol outlines a general procedure for the extraction and analysis of quinoline alkaloids from plant material, which can be adapted for specific Rutaceae species.

Protocol:

-

Sample Preparation: Dried and powdered plant material (e.g., roots, leaves) is used for extraction.

-

Extraction:

-

Method 1 (Maceration): The plant powder is macerated with a suitable solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol at room temperature for 24-48 hours. The process is repeated multiple times to ensure complete extraction.

-

Method 2 (Soxhlet Extraction): Continuous extraction is performed using a Soxhlet apparatus with a solvent like dichloromethane for several hours.

-

Method 3 (Microwave-Integrated Extraction and Leaching - MIEL): A rapid and efficient method that utilizes microwave energy to accelerate extraction with a suitable solvent.

-

-

Purification:

-

The crude extract is filtered and concentrated under reduced pressure.

-

An acid-base partitioning method is employed to separate the alkaloids. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar solvent (e.g., hexane) to remove neutral compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and the alkaloids are extracted with an organic solvent (e.g., dichloromethane or chloroform).

-

Further purification can be achieved using techniques like Solid-Phase Extraction (SPE) or column chromatography on silica (B1680970) gel or alumina.

-

-

Quantification:

-

High-Performance Liquid Chromatography (HPLC): The purified alkaloid fraction is analyzed by HPLC with a C18 column and a mobile phase typically consisting of a gradient of acetonitrile (B52724) and water with an additive like formic acid. Detection is commonly performed using a photodiode array (PDA) detector or a mass spectrometer (MS).

-

Ultra-Performance Liquid Chromatography (UPLC)-MS: For higher resolution and sensitivity, UPLC coupled with a high-resolution mass spectrometer (e.g., Q-TOF/MS) is used for both qualitative and quantitative analysis.

-

The following diagram illustrates a general experimental workflow for alkaloid analysis:

Caption: Experimental workflow for extraction and analysis of quinoline alkaloids.

Characterization of Quinolone Synthase (QNS)

This protocol describes the steps for the expression, purification, and functional characterization of QNS.

Protocol:

-

Gene Cloning and Expression:

-

The full-length cDNA of the QNS gene is obtained from a Rutaceae species (e.g., Aegle marmelos) using RT-PCR and RACE-PCR.

-

The coding sequence is cloned into an E. coli expression vector (e.g., pET vector series).

-

The recombinant protein is expressed in an appropriate E. coli strain (e.g., BL21(DE3)) by induction with IPTG.

-

-

Protein Purification:

-

The bacterial cells are harvested and lysed by sonication.

-

The recombinant protein, often with a His-tag, is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin).

-

The purity of the protein is assessed by SDS-PAGE.

-

-

Enzyme Assay:

-

The standard reaction mixture contains the purified QNS enzyme, the starter substrate (N-methylanthraniloyl-CoA), the extender substrate ([¹⁴C]-labeled or unlabeled malonyl-CoA), and a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).

-

The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

The reaction is quenched with an acid (e.g., 5% acetic acid).

-

-

Product Analysis:

-

The reaction products are extracted with an organic solvent (e.g., ethyl acetate).

-

The products are analyzed by Thin-Layer Chromatography (TLC) and autoradiography (if using a radiolabeled substrate) or by HPLC.

-

The identity of the product is confirmed by mass spectrometry (LC-MS or GC-MS).

-

Determination of Steady-State Kinetic Parameters

This protocol outlines the procedure to determine the Michaelis-Menten kinetic parameters (Kₘ, Vₘₐₓ, and k꜀ₐₜ) for an enzyme like QNS.

Protocol:

-

Enzyme Assay Setup: A series of enzyme assays are performed as described in section 3.2.3.

-

Substrate Concentration Variation:

-

To determine the Kₘ for one substrate (e.g., N-methylanthraniloyl-CoA), its concentration is varied while the concentration of the other substrate (malonyl-CoA) is kept constant at a saturating level.

-

The initial reaction rates (v₀) are measured for each substrate concentration. The reaction time should be short enough to ensure that less than 10% of the substrate is consumed.

-

-

Data Analysis:

-

The initial rates (v₀) are plotted against the substrate concentrations ([S]).

-

The kinetic parameters (Kₘ and Vₘₐₓ) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin).

-

Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data.

-

-

Calculation of k꜀ₐₜ: The turnover number (k꜀ₐₜ) is calculated using the equation: k꜀ₐₜ = Vₘₐₓ / [E]ₜ, where [E]ₜ is the total enzyme concentration used in the assay.

Site-Directed Mutagenesis of QNS

This protocol is used to investigate the role of specific amino acid residues in the active site of QNS.

Protocol:

-

Primer Design: Mutagenic primers (forward and reverse) are designed to contain the desired mutation in the center, with 15-20 flanking bases on each side that are complementary to the template DNA. The primers should have a high GC content and a melting temperature (Tₘ) typically above 78°C.

-

PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase (e.g., Pfu polymerase), the expression plasmid containing the wild-type QNS gene as a template, and the mutagenic primers. The PCR cycling conditions are optimized for the specific primers and template.

-

Template DNA Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.

-

Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.

-

Screening and Sequencing: Plasmids are isolated from the resulting colonies and the presence of the desired mutation is confirmed by DNA sequencing.

-

Expression and Characterization: The mutated QNS protein is then expressed, purified, and its enzymatic activity and kinetic parameters are characterized as described in sections 3.2 and 3.3 to assess the effect of the mutation.

The following diagram illustrates the workflow for site-directed mutagenesis:

Caption: Workflow for site-directed mutagenesis of quinolone synthase (QNS).

Quantitative Data

Quantitative analysis of quinoline alkaloids and the kinetic properties of their biosynthetic enzymes are crucial for understanding the efficiency of the pathway and for metabolic engineering efforts.

Quantitative Content of Quinoline Alkaloids in Rutaceae Species

The concentration of quinoline alkaloids can vary significantly between different species and even different parts of the same plant. The following table provides some examples of the quantitative content of specific alkaloids.

| Plant Species | Plant Part | Alkaloid | Concentration (mg/g dry weight) | Reference |

| Thalictrum foetidum | Root | Magnoflorine | 0.021 | |

| Thalictrum foetidum | Root | Berberine | 0.308 | |

| Pseudofumaria lutea | Root | Stylopine | 5.716 | |

| Pseudofumaria lutea | Herb | Stylopine | 0.655 | |

| Lamprocapnos spectabilis | Root | Protopine | 3.350 |

Kinetic Parameters of Biosynthetic Enzymes

The kinetic parameters of the enzymes involved in quinoline alkaloid biosynthesis provide insights into their substrate specificity and catalytic efficiency.

| Enzyme | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Reference |

| QNS (A. marmelos) | N-methylanthraniloyl-CoA | Data not available | Data not available | Data not available | |

| QNS (A. marmelos) | Malonyl-CoA | Data not available | Data not available | Data not available | |

| ANMT (R. graveolens) | Anthranilic acid | Data not available | Data not available | Data not available | |

| ANMT (R. graveolens) | SAM | Data not available | Data not available | Data not available |

Conclusion

The biosynthesis of quinoline alkaloids in the Rutaceae family is a fascinating example of how plants utilize and modify primary metabolites to create a diverse array of bioactive specialized compounds. The pathway, initiated from anthranilic acid and centered around the activity of a type III polyketide synthase, offers numerous targets for metabolic engineering and synthetic biology approaches. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate this pathway, with the aim of elucidating the remaining unknown steps, understanding its regulation, and harnessing its potential for the production of valuable pharmaceuticals. Future research should focus on the comprehensive kinetic characterization of all enzymes in the pathway and the elucidation of the regulatory networks that control the flux of metabolites into quinoline alkaloid biosynthesis.

References

- 1. Anthranilate N-methyltransferase, a branch-point enzyme of acridone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Methylation of Anthranilic Acid to N-Methylanthranilic Acid by Cell-free Extracts of Ruta graveolens Tissue Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Characterization of a Type III Polyketide Synthase Involved in Quinolone Alkaloid Biosynthesis from Aegle marmelos Correa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of (+)-Lunacrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lunacrine is a furoquinoline alkaloid isolated from plants of the Lunasia genus, notably Lunasia amara.[1][2] This document provides a comprehensive overview of the chemical and structural properties of this compound, alongside its reported biological activities. It is intended to serve as a technical resource, consolidating available spectroscopic data, outlining experimental methodologies for its study, and exploring its potential therapeutic applications. While quantitative biological data for the pure compound is limited in publicly accessible literature, this guide furnishes detailed protocols for its isolation and biological evaluation to facilitate further research.

Chemical Structure and Properties

This compound is a chiral molecule with a rigid tetracyclic furoquinoline core. Its systematic IUPAC name is (2R)-2-(1-methylethyl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one. The chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2R)-2-(1-methylethyl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one | PubChem |

| Molecular Formula | C₁₆H₁₉NO₃ | PubChem |

| Molecular Weight | 273.33 g/mol | PubChem |

| CAS Number | 82-40-6 | PubChem |

| Canonical SMILES | CC(C)[C@H]1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C | PubChem |

| Appearance | Reported as a crystalline solid | Goodwin et al., 1959 |

Spectroscopic Data for Structural Elucidation

The definitive structure of Lunacrine was established through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR). The foundational data was published by Goodwin, Shoolery, and Johnson in 1959.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete ¹H and ¹³C NMR data for the structural elucidation of Lunacrine can be found in the seminal paper by Goodwin, S., Shoolery, J. N., & Johnson, L. F. (1959). Nuclear Magnetic Resonance Spectra of Alkaloids. I. The Complete Structure of Lunacrine and Lunine. Journal of the American Chemical Society, 81(12), 3065–3069.[3] While the specific chemical shifts (δ) and coupling constants (J) are detailed within this publication, a summary of the expected proton and carbon environments is provided below for reference.

Table 2: Expected ¹H NMR Resonances for this compound

| Protons | Expected Chemical Shift Range (ppm) | Multiplicity | Notes |

| Isopropyl methyls (6H) | 0.9 - 1.2 | Doublet | |

| Isopropyl methine (1H) | 2.0 - 2.5 | Multiplet | |

| Methylene (2H) | 2.5 - 3.0 | Multiplet | Diastereotopic protons |

| Methine (1H) | 4.5 - 5.0 | Multiplet | |

| N-Methyl (3H) | 3.5 - 3.8 | Singlet | |

| O-Methyl (3H) | 3.8 - 4.1 | Singlet | |

| Aromatic protons (3H) | 6.5 - 8.0 | Multiplets |

Table 3: Expected ¹³C NMR Resonances for this compound

| Carbons | Expected Chemical Shift Range (ppm) |

| Isopropyl methyls | 15 - 25 |

| Isopropyl methine | 30 - 40 |

| Methylene | 25 - 35 |

| Methine | 80 - 90 |

| N-Methyl | 30 - 40 |

| O-Methyl | 55 - 65 |

| Aromatic carbons | 100 - 160 |

| Carbonyl | 170 - 180 |

| Quaternary carbons | 100 - 160 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (alkane) | 2850-3000 |

| C=O (amide) | 1650-1680 |

| C=C (aromatic) | 1450-1600 |

| C-O-C (ether & furan) | 1050-1250 |

| C-N | 1000-1250 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula of C₁₆H₁₉NO₃ with a precise mass measurement. The fragmentation pattern would likely involve cleavage of the isopropyl group and fragmentation of the furoquinoline ring system.

Biological Activities and Potential Signaling Pathways

This compound has been reported to possess cytotoxic, antibacterial, and antifungal properties.[1][2]

Cytotoxicity

An ethyl acetate (B1210297) extract of Lunasia amara wood, containing 3.55% (w/w) lunacrine, exhibited cytotoxic activity against human cervical cancer (HeLa) and breast cancer (T47D) cell lines with IC₅₀ values of 71.15 µg/mL and 79.04 µg/mL, respectively. It is important to note that these values represent the activity of the crude extract and not of purified this compound.

While the precise signaling pathways affected by this compound have not been elucidated, other quinoline (B57606) alkaloids are known to exert their anticancer effects through various mechanisms, including:

-

DNA intercalation and topoisomerase inhibition : Disrupting DNA replication and repair in cancer cells.

-

Inhibition of protein kinases : Modulating signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

-

Induction of apoptosis : Triggering programmed cell death through caspase-dependent pathways.

The diagram below illustrates a generalized signaling pathway often implicated in the cytotoxic action of quinoline-based compounds.

Caption: Hypothesized signaling pathways for quinoline alkaloid cytotoxicity.

Antimicrobial Activity

Experimental Protocols

Detailed and validated experimental protocols are crucial for the consistent evaluation of this compound. The following sections provide methodologies for its isolation and biological characterization.

Isolation and Purification of this compound

The following is a general protocol for the isolation of this compound from Lunasia amara.

References

An In-depth Technical Guide to the Spectroscopic Characterization of (+)-Lunacrine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of (+)-Lunacrine, a furoquinoline alkaloid isolated from Lunasia amara.[1][2][3][4] Due to the historical nature of some of the primary literature, this document combines original data with expected spectral characteristics based on the furoquinoline alkaloid class of compounds to provide a complete reference.

Introduction to this compound

This compound is a quinoline (B57606) alkaloid that has been identified as a major constituent of the plant Lunasia amara.[2][4] This plant has a history of use in traditional medicine for treating various ailments, including stomach pains and snake bites.[1][2] Modern research has identified lunacrine (B1207082) as having potential cytotoxic properties, making it a subject of interest in drug discovery.[5] The structural elucidation of this compound is crucial for understanding its bioactivity and for the development of potential therapeutic agents. Spectroscopic techniques are the primary tools for this characterization.

Spectroscopic Data for this compound

Table 1: ¹H NMR Spectroscopic Data for this compound

Data obtained from low-resolution spectra as reported in early literature. Modern high-field NMR would likely provide more precise shifts and coupling constants.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-5 | ~7.8 | d | ~8.0 |

| H-6 | ~7.2 | t | ~8.0 |

| H-7 | ~7.5 | d | ~8.0 |

| OCH₃ | ~3.9 | s | - |

| NCH₃ | ~3.7 | s | - |

| H-2' | ~4.5 | m | - |

| H-3'a | ~3.3 | dd | ~15.0, 7.0 |

| H-3'b | ~2.9 | dd | ~15.0, 9.0 |

| H-4' | ~2.2 | m | - |

| CH(CH₃)₂ | ~1.0 | d | ~6.5 |

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

These values are estimated based on known chemical shifts for furoquinoline and dihydrofuroquinoline alkaloid skeletons and should be confirmed by experimental data.[6][7][8][9]

| Carbon | Estimated Chemical Shift (δ) ppm |

| C-2 | ~163 |

| C-3 | ~105 |

| C-4 | ~175 |

| C-4a | ~118 |

| C-5 | ~128 |

| C-6 | ~122 |

| C-7 | ~125 |

| C-8 | ~155 |

| C-8a | ~140 |

| OCH₃ | ~56 |

| NCH₃ | ~29 |

| C-2' | ~80 |

| C-3' | ~30 |

| C-4' | ~32 |

| CH(CH₃)₂ | ~20 (x2) |

Table 3: Mass Spectrometry Data for this compound

The mass spectrum of this compound is expected to show a prominent molecular ion peak. Furoquinoline alkaloids typically fragment in predictable ways, which can aid in structural confirmation.[10][11]

| Ion | m/z (calculated) | Description |

| [M]⁺ | 273.14 | Molecular Ion |

| [M-CH₃]⁺ | 258.12 | Loss of a methyl group |

| [M-C₃H₇]⁺ | 230.09 | Loss of the isopropyl group |

Table 4: Infrared (IR) Spectroscopic Data for this compound

The IR spectrum of this compound will display characteristic absorptions for its functional groups.[12][13]

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (quinolone) | 1620-1650 |

| C=C (aromatic) | 1500-1600 |

| C-O-C (ether) | 1090-1110 |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-2960 |

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

The UV-Vis spectrum of furoquinoline alkaloids is characterized by several absorption bands.[14][15]

| Wavelength (λmax) | Solvent | Description |

| ~235 nm | Methanol (B129727) or Ethanol | Intense absorption band |

| ~290-335 nm | Methanol or Ethanol | Broad absorption band |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: Spectra are acquired on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR: Spectra are acquired on the same instrument with a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum.

-

-

Data Processing: The raw free induction decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or TMS.

3.2 Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) or electron ionization (EI) source is used.

-

Data Acquisition:

-

ESI: The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. Data is typically acquired in positive ion mode.

-

EI: The sample is introduced via a direct insertion probe, and the molecules are ionized by a high-energy electron beam (typically 70 eV).

-

-

Analysis: The mass-to-charge ratios (m/z) of the resulting ions are measured. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to generate fragmentation patterns.

3.3 Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast onto a salt plate (e.g., NaCl) from a solution.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.

-

Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

3.4 Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol, in a quartz cuvette.

-

Data Acquisition: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a wavelength range of 200 to 800 nm. A blank containing the solvent is used as a reference.

-

Analysis: The wavelengths of maximum absorbance (λmax) are identified.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound.

References

- 1. phcogrev.com [phcogrev.com]

- 2. phcogrev.com [phcogrev.com]

- 3. researchgate.net [researchgate.net]

- 4. bio-conferences.org [bio-conferences.org]

- 5. researchgate.net [researchgate.net]

- 6. compoundchem.com [compoundchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. botanyjournals.com [botanyjournals.com]

- 14. Furoquinoline alkaloid - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

The Discovery and Natural Sources of (+)-Lunacrine: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lunacrine, a furoquinoline alkaloid, stands as a significant natural product with a range of reported biological activities. This technical guide provides a comprehensive overview of its discovery, primary natural sources, and the experimental methodologies employed in its initial isolation and characterization. The document consolidates quantitative data, details historical experimental protocols, and visualizes key processes to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery of this compound

The discovery of this compound is credited to Sidney Goodwin and E. C. Horning, who first reported its isolation and structure elucidation in 1959. Their seminal work, published in the Journal of the American Chemical Society, laid the foundation for future research on this alkaloid. The initial discovery was part of a broader investigation into the chemical constituents of Lunasia amara Blanco, a plant with a history of use in traditional medicine.

Natural Sources

The primary and most well-documented natural source of this compound is the plant Lunasia amara Blanco, also known by its common name Sanrego.[1][2] This shrub belongs to the Rutaceae family and is found in the rainforests of several regions, including the Philippines, Eastern Java, Borneo, Sulawesi, Moluccas, Papua New Guinea, and Australia.[3][4] Traditionally, various parts of the Lunasia amara plant, including the bark, wood, and leaves, have been used in folk medicine to treat ailments such as stomach pains and snake bites.[3]

This compound is considered a major isopropyl-bearing alkaloid metabolite isolated from Lunasia amara.[1][2] It co-occurs with other related alkaloids, including lunine, hydroxylunacrine, and hydroxylunine.[1][2]

Quantitative Data

The following table summarizes the key quantitative data associated with the initial discovery and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₉NO₃ | Goodwin & Horning, 1959 |

| Molecular Weight | 273.33 g/mol | Goodwin & Horning, 1959 |

| Melting Point | 118-120 °C | Goodwin & Horning, 1959 |

| Specific Optical Rotation ([α]D) | +35.1° (hydroperchlorate salt) | Goodwin & Horning, 1959 |

| Yield from Lunasia amara bark | Not explicitly stated in the 1959 publication. A 2016 study reported a lunacrine (B1207082) concentration of 3.55 ± 0.26% (w/w) in an ethyl acetate (B1210297) wood extract. | Goodwin & Horning, 1959; Anam et al., 2016 |

Experimental Protocols

Initial Isolation of this compound (Goodwin & Horning, 1959)

The following protocol is a detailed description of the methodology used by Goodwin and Horning for the first isolation of this compound from the bark of Lunasia amara.

Experimental Workflow for this compound Isolation

-

Extraction: The dried and milled bark of Lunasia amara was subjected to continuous extraction with methanol.

-

Acid-Base Extraction: The resulting methanolic extract was concentrated, and the residue was partitioned between 10% acetic acid and ether. The acidic aqueous layer, containing the alkaloids, was then made basic with ammonia and extracted with chloroform.

-

Chromatography: The chloroform extract was concentrated, and the residue was chromatographed on a column of acid-washed alumina.

-

Elution and Crystallization: The column was eluted with benzene, followed by mixtures of benzene and chloroform. The fractions containing this compound were combined, and the solvent was evaporated. The residue was then crystallized from a mixture of acetone (B3395972) and petroleum ether to yield pure this compound.

Structure Elucidation

The structure of this compound was determined by Goodwin and Horning through a combination of classical chemical degradation studies, ultraviolet (UV) and infrared (IR) spectroscopy, and elemental analysis. The presence of a furoquinoline core was inferred from its spectral characteristics and chemical reactivity.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including cytotoxic, antibacterial, and antifungal properties.[4] While the precise signaling pathways for this compound are not extensively detailed in the literature, the mechanisms of action for structurally related quinoline (B57606) and furoquinoline alkaloids provide valuable insights.

Cytotoxic Activity

The cytotoxic effects of many quinoline alkaloids are attributed to their ability to interfere with fundamental cellular processes. While a specific signaling pathway for this compound's cytotoxicity is not yet fully elucidated, related compounds like quinacrine (B1676205) have been shown to induce apoptosis through various mechanisms. These include the inhibition of transcription factors such as NF-κB, leading to the downregulation of anti-apoptotic proteins, and the activation of caspase cascades.

Potential Cytotoxic Signaling Pathway

Antimicrobial Activity

The antibacterial and antifungal activities of furoquinoline alkaloids are often associated with their ability to disrupt cell membrane integrity and inhibit essential cellular processes. The planar structure of the furoquinoline ring system is thought to facilitate intercalation with DNA, potentially inhibiting DNA replication and transcription. Additionally, these alkaloids may interfere with key enzymes necessary for microbial survival.

General Antimicrobial Mechanism

Conclusion

The discovery of this compound from Lunasia amara by Goodwin and Horning marked a significant contribution to the field of natural product chemistry. This technical guide has provided a detailed account of its historical discovery, primary natural source, and the foundational experimental protocols. While its biological activities are recognized, further research is warranted to fully elucidate the specific signaling pathways through which this compound exerts its cytotoxic and antimicrobial effects. Such investigations will be crucial for unlocking its full therapeutic potential in modern drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Biological Activities of Lunasia amara Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lunasia amara, a medicinal shrub from the Rutaceae family found in Southeast Asia and Australia, has a rich history in traditional medicine.[1] Ethnomedical practices in the Philippines and Indonesia utilize its bark, leaves, and seeds to treat a variety of ailments, including stomach pain, snake bites, hypertension, skin diseases, and inflammatory conditions.[1][2][3] The plant is a rich source of bioactive compounds, primarily quinoline (B57606) alkaloids (such as lunacrine (B1207082), lunasine, and lunacridine), sesquiterpenes, flavonoids, steroids, saponins, and coumarins.[1] Modern scientific investigation has begun to validate its traditional uses, revealing significant cytotoxic, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. This guide provides an in-depth summary of the current scientific data on the biological activities of Lunasia amara extracts, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Cytotoxic and Anticancer Activity

Extracts from the wood of Lunasia amara have demonstrated significant cytotoxic effects against human cancer cell lines. The ethyl acetate (B1210297) extract, in particular, has shown potent activity, which is correlated with a high concentration of total alkaloids and the specific quinoline alkaloid, lunacrine.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of various Lunasia amara wood extracts against HeLa (cervical cancer) and T47D (breast cancer) cell lines.

| Extract | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Ethyl Acetate | HeLa | 71.15 | |

| Ethyl Acetate | T47D | 79.04 | |

| Methanol (B129727) | HeLa | > 100 | |

| Methanol | T47D | > 100 | |

| n-Hexane | HeLa | > 100 | |

| n-Hexane | T47D | > 100 |

The ethyl acetate extract contained a total alkaloid concentration of (10.46 ± 0.28)% w/w and a lunacrine concentration of (3.55 ± 0.26)% w/w.

Proposed Mechanism of Action

The anticancer activity of Lunasia amara is linked to its quinoline alkaloids. One such alkaloid, lunacridine (B1216684), has been identified as a DNA intercalating topoisomerase II inhibitor. By inhibiting this essential enzyme, lunacridine disrupts DNA replication and repair processes, ultimately leading to the inhibition of cell proliferation and cell death in cancer cells. Furthermore, in-silico studies predict that other compounds within the extracts, such as methyl cinnamate, may exert their effects by targeting proteins involved in oncogenic pathways, including NF-κB p105 and ADAM10.

Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxic activity of Lunasia amara extracts was determined using the in vitro tetrazolium bromide (MTT) colorimetric assay.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, T47D) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated to allow for attachment.

-

Treatment: The cells are treated with various concentrations of the L. amara extracts (dissolved in a suitable solvent) and incubated for a specified period (e.g., 24-48 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against extract concentration.

Anti-inflammatory Activity

Ethanolic extracts of Lunasia amara have demonstrated significant anti-inflammatory effects in animal models, supporting its traditional use for treating swollen limbs and other inflammatory conditions. The activity is attributed, at least in part, to the presence of the coumarin (B35378) derivative scopoletin (B1681571), which is known to suppress pro-inflammatory mediators.

Quantitative Data: In Vivo Anti-inflammatory Effects

In a study using a Complete Freund's Adjuvant (CFA)-induced arthritis model in mice, oral administration of an ethanolic extract of L. amara (ELA) significantly reduced inflammation.

| Treatment Group | Dose (mg/kg BW) | Reduction in Paw Edema | Reduction in Serum TNF-α | Reduction in Serum IL-6 | Reference |

| ELA | 50 | Significant (P<0.05) | Significant (P<0.05) | Significant (P<0.05) | |

| ELA | 100 | Significant (P<0.05) | Significant (P<0.05) | Significant (P<0.05) | |

| ELA | 250 | Significant (P<0.05) | Significant (P<0.05) | Significant (P<0.05) | |

| Diclofenac (B195802) Sodium | 2 | Significant (P<0.05) | Significant (P<0.05) | Significant (P<0.05) |

The extract's activity was comparable to the standard anti-inflammatory drug, diclofenac sodium. Histopathological examination confirmed that the extract decreased edema, infiltration of inflammatory cells, and synovial hyperplasia, protecting the joint from destruction.

Proposed Mechanism of Action

The anti-inflammatory mechanism of Lunasia amara involves the downregulation of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The active compound scopoletin is known to inhibit cyclooxygenase (COX) and suppress these same cytokines. By reducing the levels of TNF-α and IL-6, the extract interrupts the inflammatory cascade that leads to tissue damage in chronic inflammatory conditions like rheumatoid arthritis.

Experimental Protocol: CFA-Induced Arthritis in Mice

This protocol describes an in vivo model to assess the anti-inflammatory activity of plant extracts against chronic inflammation.

-

Animal Model: Male BALB/c mice are used.

-

Induction of Arthritis: Arthritis is induced by a sub-plantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of the mice.

-

Treatment: Following CFA injection, mice are orally administered the L. amara ethanolic extract (e.g., 50, 100, and 250 mg/kg body weight) or a control vehicle/standard drug (e.g., diclofenac sodium) daily for a period of up to 60 days.

-

Assessment of Paw Edema: The volume of the hind paw is measured at regular intervals using a plethysmometer to quantify the degree of swelling (edema).

-

Cytokine Measurement: At the end of the treatment period, blood is collected, and serum levels of TNF-α and IL-6 are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Histopathology: The paws are collected, fixed in formalin, decalcified, and processed for histological examination. Sections are stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration, synovial hyperplasia, and joint destruction.

Antimicrobial Activity

Lunasia amara extracts have shown inhibitory activity against various microbes, including bacteria and mycobacteria, which aligns with its traditional use in treating skin diseases and infections.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

A study evaluating the antibacterial activity of a leaf extract using a Modified Resazurin-based assay provided the following MIC values.

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus (ATCC 25923) | Gram-positive | ≈ 15.6 | |

| Escherichia coli (ATCC 25922) | Gram-negative | ≈ 31.25 |

Experimental Protocol: Resazurin-Based Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an extract.

-

Preparation: A stock solution of the L. amara extract is prepared. A bacterial suspension is prepared and adjusted to a specific cell density (e.g., 2.0 x 10⁶ cfu/mL).

-

Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of the plant extract are performed in a suitable broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension, bringing the final cell concentration to approximately 1.0 x 10⁶ cfu/mL. Positive (bacteria + broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated for 18 hours at 35 ± 2°C.

-

Resazurin (B115843) Addition: After incubation, a resazurin solution is added to each well, and the plate is incubated for an additional 2-6 hours.

-

Reading Results: In wells where bacteria are viable and metabolically active, the blue resazurin dye is reduced to pink resorufin. The MIC is determined as the lowest concentration of the extract at which no color change (i.e., the solution remains blue) is observed.

Enzyme Inhibitory Activity

Cytochrome P450 2D6 Inhibition

A methanol extract of Lunasia amara and its isolated acridone (B373769) alkaloids have been shown to inhibit Cytochrome P450 2D6 (CYP2D6), an important enzyme in drug metabolism. This suggests a potential for herb-drug interactions.

| Compound/Extract | IC50 (µM) | Reference |

| Lunamarine | 1.8 | |

| 5-hydroxygraveoline | 4.7 |

Antioxidant Activity

While some studies mention antioxidant properties, quantitative data is sparse. One study reported 0% DPPH scavenging activity for a leaf extract, which warrants further investigation with different plant parts and extraction methods. For researchers interested in exploring this activity, the following standard protocol is provided.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and simple method to evaluate the antioxidant capacity of plant extracts.

-

Preparation: A stock solution of the plant extract is prepared in a suitable solvent (e.g., methanol or ethanol). A fresh working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent is prepared. A standard antioxidant, such as ascorbic acid or quercetin, is also prepared.

-

Reaction Mixture: In a 96-well plate or cuvettes, various concentrations of the plant extract are mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer or microplate reader. The presence of antioxidants in the extract will cause the purple color of the DPPH radical to fade to yellow, resulting in a decrease in absorbance.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

-

IC50 Determination: The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined graphically.

Conclusion

Lunasia amara is a plant with a diverse and potent range of biological activities, strongly supporting its longstanding role in traditional medicine. The cytotoxic effects of its extracts, particularly the ethyl acetate fraction rich in alkaloids like lunacrine, present a promising avenue for anticancer drug discovery. Its significant anti-inflammatory properties, mediated by the suppression of key pro-inflammatory cytokines like TNF-α and IL-6, make it a strong candidate for developing treatments for chronic inflammatory disorders. Furthermore, its demonstrated antibacterial and enzyme-inhibitory activities add to its pharmacological interest. Future research should focus on the isolation and characterization of other bioactive compounds, comprehensive mechanistic studies for its various effects, and preclinical and clinical evaluations to translate its therapeutic potential into standardized and safe medicinal products.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furoquinoline alkaloids, a class of heterocyclic natural products predominantly found in the Rutaceae family, have garnered significant attention in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of (+)-Lunacrine and related furoquinoline alkaloids, focusing on their chemical structures, natural sources, biosynthesis, and mechanisms of action. A key emphasis is placed on their potential as therapeutic agents, with detailed summaries of their cytotoxic, anti-inflammatory, and neuroprotective properties. This document consolidates quantitative data from various studies into structured tables for comparative analysis, presents detailed protocols for key bioassays, and utilizes visualizations to illustrate complex signaling pathways and experimental workflows, serving as a vital resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

Furoquinoline alkaloids are characterized by a fused furo[2,3-b]quinoline (B11916999) heterocyclic core.[1] This structural motif is biosynthesized from anthranilic acid, which undergoes condensation to form the quinoline (B57606) ring, followed by the formation of the furan (B31954) ring from isoprenoid precursors.[1] Notable members of this class include dictamnine (B190991), skimmianine, and the focal compound of this guide, this compound. These compounds have been isolated from various plant genera such as Lunasia, Dictamnus, and Zanthoxylum.[1][2]

This compound, specifically isolated from Lunasia amara, has been reported to exhibit a range of biological effects, including cytotoxic, antibacterial, and antifungal properties.[3] The broader family of furoquinoline alkaloids displays a wide spectrum of pharmacological activities, such as anti-inflammatory, acetylcholinesterase inhibitory, and anticancer effects, making them attractive scaffolds for the development of novel therapeutics.[1]

Chemical Structure and Biosynthesis

The fundamental structure of furoquinoline alkaloids consists of a quinoline system fused with a furan ring. The biosynthesis initiates with the formation of the quinoline ring via the condensation of anthranilic acid and acetic acid.[1] Subsequently, the furan ring is generated from isoprenoid-substituted precursors.[1]

This compound is chemically known as (2R)-2,3-dihydro-8-methoxy-9-methyl-2-(1-methylethyl)-furo[2,3-b]quinolin-4(9H)-one. Its structure and the general furoquinoline backbone are depicted below.

(Placeholder for Chemical Structures - to be generated)

Quantitative Data on Biological Activities

The biological activities of furoquinoline alkaloids have been quantified in numerous studies. The following tables summarize the cytotoxic and acetylcholinesterase inhibitory activities of selected compounds.

Table 1: Cytotoxicity of Furoquinoline Alkaloids against Cancer Cell Lines

| Alkaloid | Cell Line | IC50 (µM) | Reference |

| Montrofoline | Hepatocarcinoma (HepG2) | 41.56 | [4] |

| Montrofoline | Colon Carcinoma (HCT116 p53-/-) | 90.66 | [4] |

| Dictamnine | Lung Cancer (A549) | - | [5] |

| Skimmianine | Colon Cancer (HT-29) | 1.5 | [6] |

| Skimmianine | Cervical Cancer (HeLa) | 12.8 µg/mL | [6] |

| 7-isopentenyloxy-γ-fagarine | Lymphoma (Raji) | 1.5 µg/mL | [6] |

| 7-isopentenyloxy-γ-fagarine | Leukemia (Jurkat) | 3.6 µg/mL | [6] |

| Confusameline | Murine Leukemia (P-388) | 0.03 µg/mL | [6] |

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Furoquinoline Alkaloids

| Alkaloid | AChE Inhibition | IC50 (µM) | Reference |

| Skimmianine | Strong | - | [7] |

| Kokusaginine | High activity | - | [8] |

| Melineurine | High activity (against BChE) | - | [8] |

Signaling Pathways and Mechanisms of Action

Furoquinoline alkaloids exert their biological effects through the modulation of various cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

Several furoquinoline alkaloids, notably skimmianine, have demonstrated anti-inflammatory and immunomodulatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that governs the expression of genes involved in inflammation and immune responses. Inhibition of this pathway by furoquinoline alkaloids presents a promising avenue for the development of anti-inflammatory drugs.

Modulation of Other Signaling Pathways

Dictamnine has been shown to inhibit lung cancer growth by downregulating the PI3K/AKT/mTOR and MAPK signaling pathways through direct binding to c-Met and inhibition of its phosphorylation.[5] Furthermore, dictamnine has been identified as an anti-anaphylactoid agent that acts via the MrgX2 receptor on mast cells, suppressing intracellular Ca2+ mobilization.[4] It also inhibits hypoxia-induced accumulation of HIF-1α and Slug protein, key players in tumor progression and metastasis.[9]

Synthesis of this compound

The enantioselective synthesis of this compound has been achieved, confirming its absolute configuration. One reported synthesis of (R)-(+)-Lunacridine, a related alkaloid, utilized L-valine and D-mannitol as starting materials in a chiron approach, achieving a high enantiomeric excess.[7][10] While the detailed step-by-step protocol for the synthesis of this compound is extensive, the general strategy involves the construction of the chiral dihydrofuran ring and its subsequent fusion to the quinolone core.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research. The following sections provide protocols for commonly used assays in the study of furoquinoline alkaloids.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

-

Compound Treatment: Treat the cells with serial dilutions of the furoquinoline alkaloid.[8]

-

Incubation: Incubate the plates for 48-72 hours.[8]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB signaling pathway in response to stimuli and potential inhibitors.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Cell Seeding: Seed the transfected cells into a 96-well plate.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the furoquinoline alkaloid for 1-2 hours.[12]

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.[12]

-

Cell Lysis: Wash the cells with PBS and add Passive Lysis Buffer.[13]

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the firefly luminescence. Subsequently, add a stop and glo reagent and measure the Renilla luminescence.[12]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect is determined by the reduction in normalized luciferase activity.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the inhibitory effect of compounds on AChE activity.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, add phosphate (B84403) buffer, the test compound (furoquinoline alkaloid), and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[14]

-

Enzyme Addition: Add the acetylcholinesterase enzyme solution to the wells and incubate.

-